molecular formula C9H12NNaO3 B1458856 Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate CAS No. 1423031-89-3

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate

Cat. No. B1458856
M. Wt: 205.19 g/mol
InChI Key: ZKHKNPJXQZZEAI-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The InChI code for Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is 1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is a powder . Unfortunately, I could not find more detailed physical and chemical properties from the web search results.

Scientific Research Applications

Synthesis and Antibacterial Activity

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is involved in the synthesis of various compounds with antibacterial properties. For instance, Al-Adiwish et al. (2012) demonstrated the synthesis of thiophenes using related piperidine structures, highlighting their potential in creating antibacterial agents. These synthesized compounds were characterized and tested for antibacterial activities, suggesting the role of sodium 1-(prop-2-enoyl)piperidine-4-carboxylate derivatives in pharmaceutical chemistry (Al-Adiwish et al., 2012).

Electrochemical Oxidation and Organic Synthesis

The compound also plays a role in the electrochemical oxidation processes. Elinson et al. (2006) investigated the indirect electrochemical oxidation of 1-N-substituted piperidin-4-ones, which are closely related to sodium 1-(prop-2-enoyl)piperidine-4-carboxylate. This research highlights its application in organic synthesis, specifically in the production of α-hydroxyketals and other organic compounds (Elinson et al., 2006).

Anticancer Agent Synthesis

In the field of cancer research, sodium 1-(prop-2-enoyl)piperidine-4-carboxylate derivatives are investigated for their potential as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research indicates the compound's relevance in developing new treatments for cancer (Rehman et al., 2018).

Pharmaceutical Applications

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate also has potential in various pharmaceutical applications. Huber et al. (2012) outlined the development of a sodium hydrogen exchanger inhibitor starting from a compound structurally related to sodium 1-(prop-2-enoyl)piperidine-4-carboxylate. This work underscores its relevance in drug development, particularly for heart failure treatment (Huber et al., 2012).

Safety And Hazards

The safety information for Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is not available in the web search results. It’s always important to handle chemical substances with care and refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

sodium;1-prop-2-enoylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.Na/c1-2-8(11)10-5-3-7(4-6-10)9(12)13;/h2,7H,1,3-6H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHKNPJXQZZEAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate

CAS RN

1423031-89-3
Record name sodium 1-(prop-2-enoyl)piperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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